N-Methyloxetan-3-amine oxalate
CAS No.:
Cat. No.: VC15992391
Molecular Formula: C6H11NO5
Molecular Weight: 177.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11NO5 |
|---|---|
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | N-methyloxetan-3-amine;oxalic acid |
| Standard InChI | InChI=1S/C4H9NO.C2H2O4/c1-5-4-2-6-3-4;3-1(4)2(5)6/h4-5H,2-3H2,1H3;(H,3,4)(H,5,6) |
| Standard InChI Key | OLIOOAFLXJUTGB-UHFFFAOYSA-N |
| Canonical SMILES | CNC1COC1.C(=O)(C(=O)O)O |
Introduction
Structural and Molecular Characteristics
N-Methyloxetan-3-amine oxalate consists of a four-membered oxetane ring substituted with a methyl group at the 3-position and an amine functional group. The oxalate counterion enhances stability and modulates solubility. Key structural features include:
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Oxetane ring: A strained oxygen-containing heterocycle that influences reactivity and conformational stability.
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Methyl-amine substitution: The methyl group at C3 introduces steric effects, while the amine provides a site for further functionalization .
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Oxalic acid coordination: The dicarboxylic acid forms a salt with the amine, improving crystallinity and handling properties.
The compound’s IUPAC name, N-methyloxetan-3-amine oxalate, reflects its bifunctional nature. Computational models suggest that the oxetane ring’s strain (approximately 25–30 kcal/mol) contributes to unique reactivity patterns, particularly in ring-opening reactions .
Physicochemical Properties
Experimental and calculated physicochemical data for N-Methyloxetan-3-amine oxalate are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁NO₅ |
| Molecular Weight | 177 Da |
| LogP (Partition Coefficient) | -0.35 |
| Rotatable Bond Count | 2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Polar Surface Area | 21 Ų |
| Heavy Atoms | 12 |
The negative LogP value indicates moderate hydrophilicity, suggesting favorable solubility in polar solvents like water or ethanol. The low polar surface area aligns with its potential permeability in biological systems, a trait valuable in drug design .
Synthesis and Chemical Reactivity
Reactivity Profile
The amine group enables diverse transformations:
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Acylation: Reaction with acyl chlorides to form amides.
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Alkylation: Quaternization with alkyl halides.
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Oxidation: Conversion to nitroso or nitro derivatives under strong oxidizing conditions.
The oxetane ring participates in strain-driven reactions, such as acid-catalyzed ring-opening to generate diols or thiols .
Applications in Medicinal Chemistry and Materials Science
Drug Discovery
Oxetanes are prized in medicinal chemistry for improving pharmacokinetic properties. Key advantages include:
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Metabolic stability: Resistance to cytochrome P450 enzymes due to steric shielding.
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Solubility enhancement: Polar oxygen atom increases aqueous solubility.
N-Methyloxetan-3-amine oxalate serves as a precursor to bioisosteres, particularly in replacing amide bonds. For instance, N-aryl derivatives mimic peptide backbones while resisting proteolytic cleavage .
Materials Science
The compound’s rigid oxetane core and hydrogen-bonding capability make it a candidate for:
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Polymer crosslinking: Enhancing thermal stability in epoxy resins.
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Co-crystal engineering: Modulating crystal packing via oxalate interactions.
Comparative Analysis with Structural Analogs
N-Methyloxetan-3-amine oxalate distinguishes itself from related oxetane derivatives through its methyl-amine-oxalate triad. Contrasts with analogs include:
| Compound | Key Feature | Functional Difference |
|---|---|---|
| 3-Ethyloxetan-3-methanol | Ethyl-alcohol substitution | Lower nucleophilicity |
| 3-Phenyloxetan-3-amine | Aromatic substituent | Enhanced π-π stacking capacity |
| Oxetan-3-one | Ketone functionality | Susceptibility to reduction |
The methyl group in N-Methyloxetan-3-amine oxalate balances steric bulk and electronic effects, enabling tailored reactivity in catalysis and synthesis .
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